Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate
Description
This compound features a benzothiazole core substituted at position 2 with a carboxamide group linked to a 4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl moiety and at position 6 with an ethyl carboxylate. The benzothiazole scaffold is known for its role in medicinal chemistry due to its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . This structural combination suggests applications in anti-infective or anticancer research, as benzothiazoles and pyridazinones are frequently explored in these areas .
Properties
Molecular Formula |
C21H16N4O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 2-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C21H16N4O4S/c1-2-29-20(28)13-8-9-15-17(12-13)30-21(22-15)23-19(27)18-16(26)10-11-25(24-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,23,27) |
InChI Key |
XTHQMGYPXXCOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a diketone.
Coupling of the Rings: The benzothiazole and pyridazine rings are then coupled together through a condensation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Pyridazinone vs.
- Pyridazinone vs. Pyrazolopyrimidine (): The pyrazolopyrimidine in Compound 10 is a fused bicyclic system with three nitrogen atoms, offering enhanced π-π stacking but reduced conformational flexibility compared to the monocyclic pyridazinone .
- Benzothiazole vs. Spirocyclic Core (): NOPT’s spirocyclic scaffold creates a three-dimensional structure, improving binding to hydrophobic pockets in metastatic targets, unlike the planar benzothiazole system .
Physicochemical Properties
Research Findings and Implications
- Crystallographic Validation: The target compound’s structure may have been resolved using SHELX-based methods (), ensuring reliability in SAR studies .
- Hydrogen-Bonding Networks: The pyridazinone’s NH and C=O groups likely form robust interactions with targets, as described in ’s analysis of hydrogen-bonding patterns .
- Therapeutic Potential: While the oxathiin derivative () and NOPT () have demonstrated specific bioactivities, the target compound’s unique hybrid structure warrants further testing in kinase or protease assays .
Biological Activity
Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure
The compound features several notable structural components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Dihydropyridazine ring : Implicated in various pharmacological effects.
- Carboxylate group : Enhances solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 378.44 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including those structurally related to this compound. For instance:
- Cytotoxic Activity : Compounds with similar structures have shown moderate to excellent cytotoxic activity against various cancer cell lines. A study reported that certain benzothiazole derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against multiple cancer lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231) .
The proposed mechanisms of action for this class of compounds include:
- Procaspase Activation : Some derivatives activate procaspase-3, leading to apoptosis in cancer cells .
- Inhibition of Signaling Pathways : The compound may interact with specific receptors or enzymes, modulating pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Phenyl Substituents : The presence of electron-withdrawing groups on the phenyl ring significantly enhances anticancer activity .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts play a critical role in the binding affinity of these compounds to their biological targets .
Study on Benzothiazole Derivatives
A notable study synthesized a series of benzothiazole derivatives and evaluated their biological activities. The most promising compound demonstrated an EC50 value of 0.31 µM against procaspase-3, indicating strong potential for further development .
Comparative Analysis of Related Compounds
| Compound Name | EC50 (µM) | Activity Description |
|---|---|---|
| Compound 18e | 0.31 | Strong procaspase-3 activation |
| Compound X | 0.41 | Moderate activity against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
